molecular formula C12H17NO4S B14844749 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

Katalognummer: B14844749
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: PPOQTCNNMIPFMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with cyclohexyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 3-hydroxybenzenesulfonamide attacks the cyclohexyl halide, resulting in the formation of the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.

    Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with amine groups.

    Substitution: Formation of various substituted cyclohexyloxybenzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-3-methoxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-3-aminobenzenesulfonamide

Uniqueness

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexyloxy and hydroxybenzenesulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H17NO4S

Molekulargewicht

271.33 g/mol

IUPAC-Name

2-cyclohexyloxy-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(14)12(11)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16)

InChI-Schlüssel

PPOQTCNNMIPFMN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=C(C=CC=C2S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.